molecular formula C7H6ClF3N2 B8486285 (2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-methyl-amine

Cat. No. B8486285
M. Wt: 210.58 g/mol
InChI Key: ZERHZJGMGDTSFX-UHFFFAOYSA-N
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Patent
US08853238B2

Procedure details

To a pressure-resistant reaction container, (2-chloro-6-trifluoromethylpyridin-3-yl)-methylamine (2.60 g), copper (II) acetylacetone (0.64 g), acetylacetone (1.23 g), cesium carbonate (7.99 g), NMP (10 ml), and 28% of aqueous ammonia (7 ml) were added, and stirred at 140° C. for 8 hours. After the mixture was allowed to cool to room temperature, saturated aqueous ammonium chloride solution was poured thereinto, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 2.09 g of N3-methyl-6-trifluoromethylpyridin-2,3-diamine.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
copper (II) acetylacetone
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH:8][CH3:9])=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.C(CC(=O)C)(=O)C.C(=O)([O-])[O-].[Cs+].[Cs+].[NH3:27].[Cl-].[NH4+]>C(CC(=O)C)(=O)C.[Cu+2].CN1C(=O)CCC1>[CH3:9][NH:8][C:7]1[C:2]([NH2:27])=[N:3][C:4]([C:10]([F:13])([F:12])[F:11])=[CH:5][CH:6]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1NC)C(F)(F)F
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
cesium carbonate
Quantity
7.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7 mL
Type
reactant
Smiles
N
Name
copper (II) acetylacetone
Quantity
0.64 g
Type
catalyst
Smiles
C(C)(=O)CC(C)=O.[Cu+2]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CNC=1C(=NC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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